molecular formula C17H19ClN2O2 B5600772 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane

Cat. No.: B5600772
M. Wt: 318.8 g/mol
InChI Key: PUDHYDXCEKSMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.1135055 g/mol and the complexity rating of the compound is 385. The solubility of this chemical has been described as >47.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Azepanes in Ionic Liquid Synthesis

Azepane derivatives have been explored for synthesizing a new family of room temperature ionic liquids. These transformations could mitigate disposal issues associated with azepane byproducts in the polyamide industry, demonstrating a significant application in green chemistry and sustainability (Belhocine et al., 2011).

Isoxazoline Compounds in Organic Synthesis

Isoxazoline derivatives have applications in organic synthesis, offering routes to various complex molecules. For example, isoxazolidine-fused meso-tetraarylchlorins have been used for synthesizing mono- and bis-annulated chlorins, demonstrating the utility of isoxazoline and related compounds in synthesizing photoactive materials (Aguiar et al., 2015).

Photoreactivity of Isoxazolines

The photoreactivity of isoxazoline compounds has been studied, revealing their potential in photoreactions. This includes the formation of various organic products through photolysis, showcasing the application of isoxazolines in photochemistry (Giezendanner et al., 1973).

Crystal Structures and Molecular Interactions

Research into the crystal structures of compounds structurally related to 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane has provided insights into molecular interactions, demonstrating applications in material science and molecular engineering (Toze et al., 2015).

Safety and Hazards

The compound “1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane” should be handled with care. It may cause severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is advised not to breathe dust/fume/gas/mist/vapors/spray of the compound . The compound should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Properties

IUPAC Name

azepan-1-yl-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-12-15(17(21)20-10-6-2-3-7-11-20)16(19-22-12)13-8-4-5-9-14(13)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDHYDXCEKSMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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